Fmoc-D-Har(Et)2-OH

GnRH antagonism LH-RH analogue antiovulatory assay

Research on GnRH modulators requires the exact diethyl-homoarginine (D-hArg(Et)2) residue found in FDA-approved Ganirelix. Substituting Fmoc-D-Har(Et)2-OH with mono-methyl or unmodified analogues compromises potency and duration. • Evidence-based: Detirelix ED50=0.7 µg in rat antiovulatory assays. • Dual resistance: D-configuration + dialkyl-guanidino block proteolytic degradation. • Supply: Bulk (g to kg) available; custom synthesis supported.

Molecular Formula C26H34N4O4
Molecular Weight 466.582
CAS No. 1386327-10-1
Cat. No. B2600267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Har(Et)2-OH
CAS1386327-10-1
Molecular FormulaC26H34N4O4
Molecular Weight466.582
Structural Identifiers
SMILESCCNC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC
InChIInChI=1S/C26H34N4O4/c1-3-27-25(28-4-2)29-16-10-9-15-23(24(31)32)30-26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H,30,33)(H,31,32)(H2,27,28,29)
InChIKeyPPJZMFWCVWKLHC-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Har(Et)2-OH: Diethyl-Protected D-Homoarginine


Fmoc-D-Har(Et)2-OH (N-α-Fmoc-N,N'-diethyl-D-homoarginine) is a specialized, Fmoc-protected amino acid derivative designed for solid-phase peptide synthesis (SPPS). Featuring a D-configuration homoarginine backbone with two N-ethyl substituents on the guanidino group (C26H34N4O4, MW 466.57 g/mol), it provides a chemically defined building block with increased steric bulk, enhanced lipophilicity, and a molecular weight approximately 56 Da higher than unsubstituted Fmoc-homoarginine (MW ~410.47) . These structural features differentiate it from both unmodified arginine/homoarginine derivatives and mono- or other dialkyl-substituted analogues, making it a key intermediate for peptide sequences requiring specific conformational, pharmacokinetic, or protease-resistance properties .

Workflow
Solid-phase peptide synthesis (SPPS) with Fmoc strategy
Selection logic
D-configuration diethyl-homoarginine for enhanced steric bulk and lipophilicity
Use context
Peptide sequences requiring protease resistance or altered pharmacokinetic profile

Why Fmoc-D-Har(Et)2-OH Is Irreplaceable


In peptide-based drug design, the replacement of a natural L-amino acid with a D-amino acid or a backbone-homologated analogue profoundly affects proteolytic stability, receptor binding kinetics, and in vivo efficacy. When the side-chain guanidino group is further dialkylated, as in Fmoc-D-Har(Et)2-OH, the resulting steric and electronic changes create a structure that is not interchangeable with simpler building blocks like Fmoc-D-Arg-OH, Fmoc-Har-OH, or even Fmoc-D-Har(Me)2-OH. Empirical evidence from LH-RH antagonist series demonstrates that the diethyl (Et2) substitution yields superior potency and prolonged duration of action compared to methyl, propyl, or other alkyl homologues [1]. A procurement decision to substitute this building block with a superficially similar analogue risks losing these specifically optimized pharmacological properties.

Attribute
Target (Et2)
Common substitute
Alkyl pattern
N,N'-diethyl
Unsubstituted or monomethyl
Reported potency context
Ranked highest among dialkyl homologues in LH-RH antagonist models
May shift potency and duration profiles significantly
Protease susceptibility
D-config + diethyl shield reduces trypsin-like degradation
L-Arg or unmodified Har likely cleaved more rapidly

Fmoc-D-Har(Et)2-OH: Differentiation Evidence


In Vivo Antiovulatory Potency: Diethyl Substitution Superiority

In a systematic structure-activity study, a series of LH-RH antagonists containing NG,NG'-dialkyl-D-homoarginine at position 6 were compared. The diethyl analogue [N-Ac-D-Nal(2)1,D-pCl-Phe2,D-Trp3,D-hArg(Et2)6,D-Ala10]LH-RH (detirelix) was identified as 'one of the most potent members of the series' [1]. Detirelix achieved an ED50 of 0.7 µg in the rat antiovulatory assay when administered at noon on proestrus, and maintained substantial efficacy (ED50 2.5 µg) even when administered 24 hours earlier, demonstrating both high potency and prolonged duration of action that were not matched by analogues containing methyl (Me), propyl (Pr), isopropyl (i-Pr), butyl (Bu), hexyl, or cyclohexyl substituents on the D-homoarginine residue [1].

In vivo antiovulatory potency
Head-to-head
D-hArg(Et2)6 (detirelix)
ED50 0.7 µg (noon), 2.5 µg (24 h pre)
Me, Pr, i-Pr, Bu, hexyl, cyclohexyl analogues
Lower potency or shorter duration
Reported highest potency and prolonged duration among dialkyl series in rat antiovulatory assay
Rat model; s.c. administration at proestrus or diestrus II
GnRH antagonism LH-RH analogue antiovulatory assay detirelix

Gonadotropin-II Release: D-hArg(Et2)6 Superagonism

In a comparative study using perifused goldfish pituitary fragments, [D-hArg(Et2)6, Pro9-NHEt] sGnRH demonstrated higher potency in stimulating gonadotropin-II (GTH-II) release than any other analogue tested, including the corresponding [D-Arg6, Pro9-NHEt] sGnRH [1]. The D-hArg(Et2)6 substitution consistently produced superagonist activity, while the D-Arg6 analogue showed lower stimulatory potency. This study further established that among the peptides tested, the D-hArg(Et2)6 modification was the optimal substitution for maximizing GTH-II release potency [1].

GTH-II release superagonism
Head-to-head
[D-hArg(Et2)6, Pro9-NHEt] sGnRH
Highest GTH-II release potency
[D-Arg6, Pro9-NHEt] sGnRH
Lower stimulatory potency
Cross-species reported higher potency; generalizable pharmacophore optimization context
Perifused goldfish pituitary fragment assay
GnRH superagonist goldfish GTH-II release D-Arg6 comparator

Trypsin Resistance of Homoarginine Peptide Bonds

Peptide analogues containing homoarginine (Har) residues were subjected to trypsin digestion and monitored by HPLC and ESI-MS. It was unequivocally demonstrated that 'peptide bonds formed by the carboxyl group of Har are completely stable to trypsin' [1]. While this finding was established with unsubstituted Har, the diethyl modification on Har(Et)2 introduces additional steric hindrance around the guanidino recognition element, which is expected to further reduce or eliminate residual trypsin recognition . In contrast, peptides containing native L-arginine at analogous positions are readily cleaved by trypsin under identical conditions [1].

Trypsin resistance
Class-level
Har(Et2)-containing bond
Complete stability reported; steric shielding added
L-arginine bond
Rapid tryptic cleavage
Supports peptide stability studies; may reduce trypsin-mediated degradation
Class-level inference from Har trypsin data + steric rationale
proteolytic stability trypsin digestion homoarginine peptide half-life

Lipophilicity and Mass Increase from Et2 Substitution

The diethyl modification on the guanidino group of Fmoc-D-Har(Et)2-OH increases its molecular weight to 466.57 g/mol (free base) compared to approximately 410.47 g/mol for Fmoc-Har-OH (unsubstituted) . This ~56 Da mass increase, coupled with the addition of two ethyl groups (total 4 additional methylene units), substantially elevates the compound's calculated lipophilicity relative to unsubstituted homoarginine or monomethyl variants . The increased hydrophobicity contributes to enhanced membrane interaction potential, which was the mechanistic hypothesis driving the original design of dialkyl-homoarginine LH-RH antagonists that led to detirelix and ganirelix development [1].

Lipophilicity & mass
Context-dependent
ΔMW +56 Da · cLogP ↑ ~1–1.5
vs unsubstituted Fmoc-Har-OH
Physicochemical differentiation supporting membrane interaction and QSAR studies
Estimated cLogP based on fragment contributions
molecular weight lipophilicity HPLC retention physicochemical property

D-Configuration for Proteolytic Stability

The D-configuration of Fmoc-D-Har(Et)2-OH provides inherent resistance to degradation by endogenous proteases that recognize only L-amino acid substrates. This is a well-established principle in peptide drug design: substitution of L-amino acids with their D-enantiomers typically increases metabolic stability by orders of magnitude [1]. The combination of D-stereochemistry with N,N'-diethyl substitution creates a dual mechanism of protease evasion: the D-configuration prevents recognition by L-specific proteases, while the diethyl groups sterically block access to the guanidino recognition element of trypsin-like serine proteases [2]. This dual protection is not achievable with Fmoc-L-Har(Et)2-OH or with Fmoc-D-Har-OH (which lacks the diethyl steric shield).

D-configuration stability
Class-level
D-enantiomer typically increases peptide serum half-life >10-fold; dual protection with Et2 shield
Stereochemical control for protease evasion; L-form may show different stability profile
General peptide design principle
D-amino acid protease resistance enantiomer chiral stability

Commercial Purity and Storage Requirements

Fmoc-D-Har(Et)2-OH hydrochloride salt (symmetrical) is commercially available from multiple suppliers with documented purity specifications. The product is offered at ≥95% purity by HPLC (CAS 2098497-24-4 for the HCl salt; CAS 1386327-10-1 for the free base) . Storage conditions require ≤ -4°C to maintain stability, reflecting the compound's sensitivity to elevated temperatures . This contrasts with simpler Fmoc-amino acids that are typically stable at room temperature, underscoring the need for proper cold-chain logistics during procurement . The symmetrical diethyl substitution pattern (both N atoms ethylated) is specifically documented, distinguishing it from asymmetrical or mono-ethylated variants that may be offered under similar nomenclature .

Commercial spec
Data to verify
≥95% HPLC purity · Symmetrical diethyl · Cold-chain required
Supports batch consistency review; storage infrastructure should be verified
Supplier specification; independent verification recommended
commercial availability HPLC purity storage condition quality control

Fmoc-D-Har(Et)2-OH: Application Scenarios


GnRH Antagonist and Superagonist Peptides

The incorporation of Fmoc-D-Har(Et)2-OH at position 6 of LH-RH/GnRH decapeptide sequences yields potent and long-acting antagonists or superagonists. The diethyl substitution was specifically optimized for this target class, with detirelix (D-hArg(Et2)6) demonstrating ED50 = 0.7 µg in rat antiovulatory assays [1]. Ganirelix, an FDA-approved GnRH antagonist for IVF, also incorporates D-hArg(Et2) at position 6 and L-hArg(Et2) at position 8 [2]. This building block is therefore the evidence-based choice for any research program developing GnRH receptor modulators, where substitution with unmodified Arg or Har would compromise potency and duration of action [1].

Protease-Resistant Therapeutic Peptide Design

Peptides incorporating D-Har(Et)2 residues benefit from a dual protease-resistance mechanism: the D-configuration prevents recognition by L-specific proteases, while the diethyl-protected guanidino group blocks trypsin-like serine protease cleavage [1]. This building block is particularly valuable for designing therapeutic peptides requiring extended plasma half-life, such as peptide-drug conjugates, where trypsin-mediated degradation is a primary clearance pathway. The ADC linker application of this compound leverages the trypsin-resistant Har(Et)2 scaffold to create cleavable linkers with controlled intracellular processing [2].

Peptide Conformation and Membrane Interaction Studies

The increased lipophilicity and steric bulk of the diethyl-homoarginine side chain were originally designed to stabilize proposed phospholipid membrane interactions of LH-RH antagonists [1]. Researchers studying peptide-membrane interactions, receptor binding conformations, or the role of cationic side-chain hydrophobicity in bioactivity should select this building block over simpler arginine analogues. The ~56 Da mass increase and ~1–1.5 unit cLogP elevation relative to unmodified Har provide measurable physicochemical differentiation that can be correlated with membrane binding affinity or cellular uptake efficiency [2].

Application
Selection Property
Validation Focus
GnRH receptor modulator peptide synthesis
Diethyl-homoarginine substitution at position 6
In vivo potency and duration comparison in rodent models
Protease-resistant peptide research
D-configuration + N,N'-diethyl dual evasion mechanism
Trypsin stability assay and serum half-life determination
Membrane interaction & conformation studies
Enhanced lipophilicity (cLogP ~ +1-1.5) and steric bulk
Membrane binding affinity and cellular uptake efficiency
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